molecular formula C8H7BrN2O2S B2720616 Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 2091263-00-0

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B2720616
CAS No.: 2091263-00-0
M. Wt: 275.12
InChI Key: UHWLBECWGAVETR-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS: 2091263-00-0) is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its molecular formula is C₈H₇BrN₂O₂S (Mol. Wt.: 275.13 g/mol). The structure includes a bromine atom at position 5 and an ethyl ester group at position 2 (). This compound is utilized in medicinal chemistry and organic synthesis, where the bromine substituent enhances reactivity for cross-coupling reactions, and the ester group facilitates further functionalization ().

Properties

IUPAC Name

ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWLBECWGAVETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the bromoacetate, leading to the formation of the imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as DMF, ethanol, or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazole derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
  • Structure : Bromine at position 2, ethyl ester at position 7 (vs. bromine at position 5 in the target compound).
  • Key Differences : The altered bromine position directs reactivity toward different nucleophilic or electrophilic sites. The ester group at position 7 may influence solubility and steric effects compared to position 2 ().
  • Applications : Used as an intermediate in pharmaceuticals due to its versatile reactivity ().
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
  • Structure : A 4-bromophenyl group at position 6 and a methyl group at position 3.
  • The methyl group at position 3 may stabilize the ring conformation ().
  • Applications : Explored for structure-activity relationship (SAR) studies in drug discovery ().
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride
  • Structure : Saturated 5,6-dihydrothiazole ring with a methyl group at position 3.
  • The hydrochloride salt improves aqueous solubility ().
  • Applications : Intermediate for bioactive molecules requiring improved solubility ().
5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • Structure : Carboxylic acid at position 2 instead of an ethyl ester.
  • Key Differences : The free carboxylic acid group increases polarity, making it suitable for ionic interactions in drug-target binding. Lacks the ethyl ester’s reactivity for further derivatization ().
  • Applications : Precursor for amide or peptide conjugates ().

Functional Group Modifications and Reactivity

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate
  • Structure: Cyanoacrylate group at position 2 and chlorine at position 4.
  • Key Differences: The electron-withdrawing cyanoacrylate group enhances electrophilicity, enabling Michael addition reactions. Chlorine at position 6 offers a distinct reactivity profile compared to bromine ().
  • Applications: Potential use in polymer chemistry or as a warhead in covalent inhibitors ().
Ethyl imidazo[2,1-b]thiazole-2-carboxylate
  • Structure : Lacks the bromine substituent at position 4.
  • Simpler structure may favor metabolic stability ().
  • Applications : Baseline compound for SAR studies to evaluate bromine’s role ().

Comparative Analysis Table

Compound Name Substituents Molecular Formula Key Properties Applications References
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate Br (C5), COOEt (C2) C₈H₇BrN₂O₂S High reactivity (Br), ester functionalization Drug intermediates, cross-coupling
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Br (C2), COOEt (C7) C₈H₇BrN₂O₂S Position-dependent reactivity Pharmaceuticals, agrochemicals
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 4-BrPh (C6), Me (C3) C₁₅H₁₂BrN₂O₂S Enhanced lipophilicity, steric bulk SAR studies, bioactive molecules
5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid Br (C5), COOH (C2) C₆H₃BrN₂O₂S Polar, ionic interactions Amide/peptide conjugates
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride Me (C3), saturated ring C₉H₁₂N₂O₂S·HCl Improved solubility, stability Water-soluble intermediates

Research Findings and Implications

  • Synthetic Utility : The ethyl ester group in the target compound allows hydrolysis to carboxylic acids () or transesterification, enabling diverse derivatization pathways.

Biological Activity

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring fused with a thiazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈BrN₂O₂S and a molecular weight of approximately 275.13 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that this compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound's anticancer activity has been evaluated against several cancer cell lines. Studies report that this compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival. For example:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The study indicated that the compound activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Mechanism : The compound interferes with NF-kB signaling pathways, which are crucial for the inflammatory response. By inhibiting this pathway, this compound reduces inflammation markers in cellular models.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, modulating their activity.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
Ethyl 4-Bromoimidazo[2,1-b][1,3]thiazole-6-carboxylateStructureModerate anticancer
Ethyl 5-Chloroimidazo[2,1-b][1,3]thiazole-2-carboxylateStructureReduced antimicrobial

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation: Cyclocondensation of brominated precursors (e.g., 5-bromo-2-aminothiazole) with α-ketoesters under acidic conditions .

Esterification: Ethyl carboxylate introduction via nucleophilic substitution or coupling reactions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Optimization Tips:

  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature: Maintain 80–100°C during cyclization to balance yield (65–75%) and purity .
  • Solvent Choice: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and packing interactions. For example, dihedral angles between fused rings (e.g., 89.62° in a related compound) confirm non-planarity .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include thiazole protons (δ 7.2–8.3 ppm) and ester carbonyl (δ 165–170 ppm) .
    • HRMS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 316.37) verify purity .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤5% v/v) for stock solutions to prevent precipitation .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis) while retaining bioactivity .
  • pH Adjustment: Buffered solutions (pH 7.4) mimic physiological conditions .

Q. How is preliminary biological screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or MIC tests against S. aureus and E. coli .
  • Antioxidant Activity: DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM reported for analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

  • Directing Groups: Install electron-withdrawing substituents (e.g., nitro) to guide bromine to C5 .
  • Catalytic Systems: Use NBS (N-bromosuccinimide) with AIBN in CCl₄ for controlled radical bromination .
  • Computational Modeling: DFT calculations predict electrophilic aromatic substitution sites (e.g., C5 vs. C6) .

Q. What substituents enhance target binding affinity in imidazo-thiazole derivatives?

Methodological Answer:

  • Electron-Deficient Groups: Bromine at C5 increases π-stacking with aromatic residues (e.g., tyrosine kinases) .
  • Fluorinated Moieties: 4-Fluorophenyl analogs show 3× higher potency in kinase inhibition assays .
  • Steric Effects: Methyl groups at non-critical positions (e.g., C3) reduce off-target interactions .

Q. How do crystal packing interactions influence drug formulation?

Methodological Answer:

  • π-π Stacking: Weak interactions (center-center separation ~3.6 Å) enhance solid-state stability but may reduce dissolution rates .
  • Hydrogen Bonding: Carboxylate esters form C–H···O bonds (2.8–3.1 Å), critical for polymorph control .
  • Hygroscopicity: Polar crystals (e.g., triclinic P1) require desiccants during storage .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • Docking Studies: AutoDock Vina simulates binding to CYP450 isoforms (e.g., CYP3A4) .
  • ADMET Prediction: SwissADME estimates high intestinal absorption (HIA >90%) but moderate BBB penetration .
  • Metabolite ID: LC-MS/MS detects hydroxylated and debrominated products in microsomal assays .

Q. How can contradictory solubility-activity data be resolved?

Methodological Answer:

  • Lipophilicity Optimization: Balance logP (2.5–3.5) via substituent tuning (e.g., trifluoromethyl improves logP by 0.5 units) .
  • Prodrug Design: Mask carboxylate as a tert-butyl ester to enhance permeability, then hydrolyze in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to bypass solubility limitations .

Q. What catalytic systems improve yield in large-scale synthesis?

Methodological Answer:

  • Heterogeneous Catalysis: TiO₂·SO₃·SbCl₂ reduces reaction time (1 hr vs. 12 hr) and increases yield (88%) .
  • Flow Chemistry: Continuous reactors minimize side products (purity >95% at 10 g scale) .
  • Microwave Assistance: 30-minute cyclization at 120°C vs. 6 hours conventional heating .

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